molecular formula C11H22O3 B1434073 2-Cyclohexyl-1,3-dimethoxy-2-propanol CAS No. 104431-10-9

2-Cyclohexyl-1,3-dimethoxy-2-propanol

Cat. No.: B1434073
CAS No.: 104431-10-9
M. Wt: 202.29 g/mol
InChI Key: LUUYUXHPRSLWMP-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1,3-dimethoxy-2-propanol is an organic compound with the molecular formula C11H22O3 It is characterized by a cyclohexyl group attached to a propanol backbone, which is further substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1,3-dimethoxy-2-propanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanol and 1,3-dimethoxypropane.

    Reaction Conditions: The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product.

    Procedure: Cyclohexanol is reacted with 1,3-dimethoxypropane under reflux conditions. The reaction mixture is then cooled, and the product is isolated through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1,3-dimethoxy-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Cyclohexyl ketone or cyclohexyl aldehyde.

    Reduction: Cyclohexylmethanol.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexyl-1,3-dimethoxy-2-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 2-Cyclohexyl-1,3-dimethoxy-2-propanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical outcomes. The methoxy groups and the cyclohexyl ring play crucial roles in determining the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-1,3-dimethoxypropane
  • 2-Cyclohexyl-1,3-dimethoxyethane
  • 2-Cyclohexyl-1,3-dimethoxybutane

Uniqueness

2-Cyclohexyl-1,3-dimethoxy-2-propanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

2-cyclohexyl-1,3-dimethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-13-8-11(12,9-14-2)10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUYUXHPRSLWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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